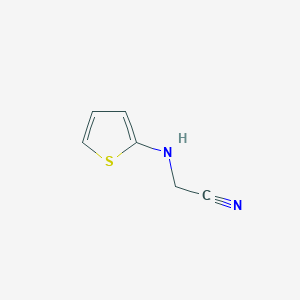

2-(2-Thienyl)aminoacetonitrile

CAS No.:

Cat. No.: VC14100497

Molecular Formula: C6H6N2S

Molecular Weight: 138.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6N2S |

|---|---|

| Molecular Weight | 138.19 g/mol |

| IUPAC Name | 2-(thiophen-2-ylamino)acetonitrile |

| Standard InChI | InChI=1S/C6H6N2S/c7-3-4-8-6-2-1-5-9-6/h1-2,5,8H,4H2 |

| Standard InChI Key | SWBKUNLBTJSKJM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSC(=C1)NCC#N |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2-(2-Thienyl)aminoacetonitrile (PubChem CID: 18381777) is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The compound’s molecular structure consists of a thiophene ring attached to an aminoacetonitrile group via a carbon-nitrogen bond. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 153.20 g/mol | PubChem |

| SMILES Notation | \text{C1=CSC(=C1)NCC#N} | PubChem |

| InChIKey | SKXCMSKYFAPAOI-UHFFFAOYSA-N | PubChem |

The hydrochloride salt of this compound (CID 18381776) has a molecular weight of 174.65 g/mol, with the chloride ion stabilizing the protonated amino group .

Structural Analysis

The planar thiophene ring contributes to the compound’s aromaticity, while the aminoacetonitrile side chain introduces polar and nucleophilic characteristics. Density functional theory (DFT) studies on analogous systems, such as 2-amino-4,5-dihydrothiophene-3-carbonitriles, reveal that the amino and nitrile groups participate in intramolecular hydrogen bonding, influencing conformational stability . X-ray crystallography of related structures confirms a trans configuration in dihydrothiophene derivatives, which is critical for their reactivity in cyclization reactions .

Synthetic Methodologies

Direct Synthesis from Cyanothioacetamide

A prominent route to 2-(2-thienyl)aminoacetonitrile derivatives involves the reaction of cyanothioacetamide with α-thiocyanatoacetophenone under basic conditions. For example, KOH-catalyzed condensation in ethanol yields trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles with up to 85% efficiency . The mechanism proceeds via a Michael addition followed by intramolecular cyclization, as supported by r²SCAN-3c quantum chemical calculations .

Representative Reaction Conditions:

Alternative Pathways

Alternative syntheses utilize α-bromochalcones and cyanothioacetamide, where a Mannich-type addition initiates the formation of dihydrothiophene intermediates. This method avoids foul-smelling byproducts and operates under metal-free conditions, aligning with green chemistry principles .

Reactivity and Applications

Cyclization to Thieno[2,3-d]pyrimidines

2-(2-Thienyl)aminoacetonitrile derivatives undergo double Mannich-type cyclization with formaldehyde and primary amines to form thieno[2,3-d]pyrimidines. These heterocycles are pharmacologically relevant, exhibiting antitumor and antimicrobial activities. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbon of formaldehyde, followed by ring closure .

Example Reaction:

Conditions: Room temperature, ethanol, 2–4 hours .

Functionalization at the Nitrile Group

The nitrile moiety can be hydrolyzed to carboxylic acids or reduced to amines, expanding the compound’s utility in derivatization. For instance, acidic hydrolysis yields 2-(2-thienyl)aminoacetic acid, a precursor for peptide conjugates .

Computational Insights

DFT studies on analogous systems reveal that the energy barrier for cyclization via intramolecular S2 substitution is 25–30 kcal/mol, favoring the formation of trans-dihydrothiophenes . The nitrile group’s electron-withdrawing effect stabilizes transition states, reducing activation energies by 5–7 kcal/mol compared to non-cyano analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume